molecular formula C19H19ClN4O4 B2383886 N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 874805-09-1

N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide

Cat. No.: B2383886
CAS No.: 874805-09-1
M. Wt: 402.84
InChI Key: LDVHIPYLJNDFRD-UHFFFAOYSA-N
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Description

N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide is a complex organic compound characterized by its unique structure, which includes an oxazolidinone ring, a chlorobenzoyl group, and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide typically involves multiple steps, starting with the preparation of the oxazolidinone ring. This can be achieved through the cyclization of amino alcohols with carbonyl compounds. The chlorobenzoyl group is then introduced via acylation reactions, and the pyridinylmethyl group is added through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds

Scientific Research Applications

N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide include other oxazolidinone derivatives and compounds with similar functional groups, such as:

  • N1-((3-(4-fluorobenzoyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide
  • N1-((3-(4-methylbenzoyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the chlorobenzoyl group, in particular, may enhance its reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

N-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O4/c20-14-6-4-13(5-7-14)19(27)24-9-10-28-16(24)12-23-18(26)17(25)22-11-15-3-1-2-8-21-15/h1-8,16H,9-12H2,(H,22,25)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVHIPYLJNDFRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1C(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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